Glutamine hydroxamate
Overview
Description
These compounds contain glutamine or a derivative thereof resulting from the reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . Glutamine hydroxamate is known for its experimental use in various biochemical and pharmacological studies.
Mechanism of Action
Target of Action
Glutamine hydroxamate primarily targets the enzyme Glutamine–fructose-6-phosphate aminotransferase [isomerizing] . This enzyme is crucial as it catalyzes the first step in hexosamine metabolism, converting fructose-6P into glucosamine-6P using glutamine as a nitrogen source .
Mode of Action
It is known that the compound interacts with its target, potentially altering the enzyme’s activity and thereby influencing the metabolic process of hexosamine .
Biochemical Pathways
This compound affects the hexosamine metabolic pathway . This pathway is essential for the synthesis of nucleotides and nucleic acids, playing a key role in cell biosynthesis and bioenergetics . By interacting with the Glutamine–fructose-6-phosphate aminotransferase [isomerizing] enzyme, this compound can influence the conversion of fructose-6P into glucosamine-6P, thereby affecting the downstream effects of this pathway .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme and the subsequent effects on the hexosamine metabolic pathway . By influencing this pathway, this compound can potentially affect various cellular processes, including cell biosynthesis, bioenergetics, and the synthesis of nucleotides and nucleic acids .
Biochemical Analysis
Biochemical Properties
Glutamine hydroxamate is involved in several biochemical reactions, primarily through its interaction with enzymes such as glutamine synthetase. This enzyme catalyzes the conversion of glutamate and ammonia to glutamine, and in the presence of hydroxylamine, it can produce this compound . The interaction between this compound and glutamine synthetase is non-physiological but provides a useful colorimetric assay by reacting the hydroxamate with ferric ions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in nitrogen metabolism, thereby impacting the overall metabolic flux within cells . Additionally, this compound can modulate the expression of genes related to amino acid biosynthesis and nitrogen assimilation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it acts as a substrate for glutamine synthetase, leading to the formation of this compound and the subsequent release of ADP and inorganic phosphate . This interaction can inhibit or activate certain enzymatic pathways, depending on the cellular context and the presence of other cofactors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro systems where it can modulate enzyme activity and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance certain metabolic pathways and improve nitrogen assimilation . At higher doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to nitrogen metabolism and amino acid biosynthesis. It interacts with enzymes such as glutamine synthetase and transglutaminases, influencing the synthesis of glutamine and other nitrogen-containing compounds . These interactions can affect metabolic flux and the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its uptake and localization to areas where it can exert its biochemical effects . The distribution of this compound can also be influenced by its interactions with other cellular components, such as membranes and organelles .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing this compound to these compartments . Its activity and function can be modulated by its localization, affecting processes such as enzyme catalysis and gene expression .
Preparation Methods
The synthesis of glutamine hydroxamate typically involves the amidation of glutamine with hydroxylamine. One common method includes the use of N-α-carbobenzoxy-glutaminyl-glycine as the amine acceptor substrate and hydroxylamine as the amine donor . The reaction is carried out in a buffer solution, often at a controlled pH and temperature to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
Chemical Reactions Analysis
Glutamine hydroxamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the amino or hydroxamate groups, with common reagents including halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxamic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
Glutamine hydroxamate has several scientific research applications:
Chemistry: It is used as a reagent in various synthetic pathways and as a model compound for studying reaction mechanisms.
Biology: In biological studies, this compound is used to investigate the role of glutamine in cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways involving glutamine.
Comparison with Similar Compounds
Glutamine hydroxamate is unique compared to other similar compounds due to its specific inhibitory action on glutamine-fructose-6-phosphate aminotransferase. Similar compounds include:
- Glutamate-gamma-hydroxamate
- Glutamate-gamma-hydroxamic acid
- Glutamic acid gamma-monohydroxamate
- Glutamyl-gamma-hydroxamate
These compounds share structural similarities but may differ in their specific biological activities and applications .
Properties
CAS No. |
1955-67-5 |
---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-4(8)2-1-3(7-11)5(9)10/h3,7,11H,1-2H2,(H2,6,8)(H,9,10)/t3-/m0/s1 |
InChI Key |
VQINCDSXSZLRHY-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NO |
SMILES |
C(CC(=O)NO)C(C(=O)O)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NO |
1955-67-5 | |
Synonyms |
gamma-glutamyl hydroxamate GluNHOH glutamate-gamma-hydroxamate glutamate-gamma-hydroxamic acid glutamic acid gamma-monohydroxamate glutamyl-gamma-hydroxamate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions a crystal structure of a peptidoglycan-binding protein complexed with glutamine hydroxamate. What insights does this structure provide about the interaction between these two molecules?
A1: The research paper, "2.05 Angstrom Resolution Crystal Structure of Peptidoglycan-Binding Protein from Clostridioides difficile in Complex with this compound," [] investigates the binding of this compound to a specific peptidoglycan-binding protein from C. difficile. While the abstract doesn't provide detailed results, the high-resolution crystal structure likely reveals the specific amino acid residues involved in the interaction. This information could be crucial for understanding:
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